Chemical and physical properties of 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid
Chemical and physical properties of 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid
An In-depth Technical Guide to 2-{[(Tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid
Abstract
This technical guide provides a comprehensive overview of 2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid, a synthetically modified amino acid derivative of serine. Commonly referred to as Boc-Ser(Et)-OH, this compound serves as a valuable building block in peptide synthesis and drug discovery. Its unique structure, featuring an acid-labile Boc protecting group on the α-amine and a stable ethyl ether on the side-chain hydroxyl group, allows for its strategic incorporation into peptide sequences to modulate their physicochemical properties. This document details the compound's fundamental properties, synthesis, reactivity, and provides a detailed, field-proven protocol for its application in solid-phase peptide synthesis (SPPS). Safety, handling, and storage considerations are also thoroughly addressed to ensure operational integrity and user safety.
Compound Profile and Strategic Importance
2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid is a non-canonical amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) group on the nitrogen atom provides temporary protection, preventing unwanted reactions during peptide chain elongation. This group is specifically designed for removal under acidic conditions, a cornerstone of the Boc/Bzl strategy in SPPS.[1]
The defining feature of this molecule is the ethyl ether modification on the serine side chain. Unlike a temporary protecting group such as a benzyl (Bzl) or tert-butyl (tBu) ether, which is cleaved during the final deprotection step, the O-ethyl group is a permanent, stable modification.[2][3] This makes Boc-Ser(Et)-OH an ideal reagent for researchers aiming to introduce a stable, moderately hydrophobic, and structurally distinct element into a peptide backbone. This modification can influence peptide conformation, solubility, and receptor-binding affinity, making it a valuable tool in the rational design of therapeutic peptides and peptidomimetics.[4][]
Caption: Chemical Structure of Boc-Ser(Et)-OH.
Physicochemical Properties
The physical and chemical properties of Boc-Ser(Et)-OH are summarized below. This data is essential for experimental design, including solvent selection, reaction monitoring, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 856417-66-8 | [6] |
| Molecular Formula | C10H19NO5 | [7] |
| Molecular Weight | 233.26 g/mol | [7] |
| Appearance | White to off-white powder or solid | General knowledge for Boc-amino acids |
| Boiling Point | ~397.2 °C at 760 mmHg (Predicted) | [8] |
| Density | ~1.2 g/cm³ (Predicted) | [8] |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and alcohols. Limited solubility in water. | [9] |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [10] |
Synthesis and Chemical Reactivity
General Synthetic Pathway
The synthesis of Boc-Ser(Et)-OH typically starts from the commercially available N-protected serine derivative, Boc-Ser-OH. The key transformation is the etherification of the side-chain hydroxyl group. A common laboratory-scale approach involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic intermediate is then reacted with an ethylating agent, like ethyl iodide or ethyl bromide, via an SN2 reaction to form the stable ethyl ether linkage.
This method is analogous to the synthesis of other O-alkylated serine derivatives, such as the widely used Boc-Ser(Bzl)-OH, where benzyl bromide is used as the alkylating agent.[11] Careful control of reaction conditions is necessary to prevent side reactions, such as esterification of the carboxylic acid.
Caption: General workflow for the synthesis of Boc-Ser(Et)-OH.
Reactivity Profile
-
Nα-Boc Group: This protecting group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids.[12] In SPPS, a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is typically used for its removal.[13][14] This selective lability is the foundation of orthogonal protection schemes in peptide synthesis.
-
Carboxylic Acid: The carboxyl group is the site of activation for peptide bond formation. It is typically converted into a more reactive species using coupling reagents (e.g., carbodiimides like DIC or uronium salts like HBTU) to facilitate amide bond formation with the free amine of the growing peptide chain.[15]
-
O-Ethyl Ether: The ethyl ether on the side chain is robust and stable to the acidic conditions used for Boc deprotection and the basic conditions used for neutralization steps. It is also stable to the final cleavage from most resins using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), ensuring its retention in the final peptide product.[16]
Application in Boc-SPPS: A Methodological Workflow
The primary application of Boc-Ser(Et)-OH is as a building block in Boc-based solid-phase peptide synthesis. The following protocol details a single coupling cycle for incorporating this amino acid derivative into a peptide chain attached to a Merrifield resin.
Causality Behind Experimental Choices
-
Resin Swelling: The polystyrene resin must be swollen in a non-polar solvent like DCM to expose the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents.
-
Boc Deprotection: 50% TFA in DCM is a sufficiently strong acid to quantitatively remove the Nα-Boc group, liberating the free amine for the next coupling step, while being mild enough to minimize premature cleavage of the peptide from the acid-sensitive Merrifield resin.[1]
-
Neutralization: Following acidic deprotection, the newly formed ammonium salt must be neutralized to the free amine. A hindered, non-nucleophilic base like diisopropylethylamine (DIEA) is used to prevent side reactions such as acylation of the base or unwanted reactions at the peptide backbone.
-
Coupling: Activation of the carboxylic acid of Boc-Ser(Et)-OH is necessary to drive the thermodynamically unfavorable amide bond formation. The HBTU/HOBt/DIEA system is a common and highly efficient method that generates a reactive intermediate, minimizing racemization and ensuring high coupling yields.
-
Validation: The Kaiser test is a qualitative method to detect free primary amines. A negative result (yellow beads) confirms that the coupling reaction has gone to completion, which is a critical checkpoint before proceeding to the next cycle.
Step-by-Step Experimental Protocol
-
Resin Preparation: Swell the peptide-resin (e.g., Merrifield resin with the preceding amino acid attached) in Dichloromethane (DCM) for 30-60 minutes in a suitable reaction vessel.
-
Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM (v/v) to the resin. Agitate for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual acid and byproducts.
-
-
Neutralization:
-
Add a solution of 10% Diisopropylethylamine (DIEA) in DCM (v/v) to the resin. Agitate for 2 minutes.
-
Drain the solution and repeat the neutralization step once more.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.
-
-
Coupling of Boc-Ser(Et)-OH:
-
In a separate vessel, pre-activate Boc-Ser(Et)-OH. For a 0.1 mmol scale synthesis, dissolve:
-
Boc-Ser(Et)-OH (3 equivalents, ~70 mg)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
in a minimal amount of Dimethylformamide (DMF).
-
-
Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature.
-
-
Validation and Washing:
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents. The resin is now ready for the next deprotection cycle.
-
Caption: Workflow for a single coupling cycle using Boc-Ser(Et)-OH in SPPS.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be strictly followed when handling 2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid and its related reagents.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] It may also be harmful if swallowed.[9]
-
Engineering Controls: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation of dust or aerosols.[8]
-
Personal Protective Equipment (PPE):
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C to ensure long-term stability.[10]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Avoid release into the environment.[9]
Conclusion
2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid, or Boc-Ser(Et)-OH, is a specialized chemical reagent with significant utility in the field of peptide chemistry. Its defining characteristic—a stable O-ethyl side chain—allows for the permanent introduction of a modified serine residue into synthetic peptides. This guide has provided a detailed examination of its physicochemical properties, synthesis, and reactivity. The comprehensive, step-by-step protocol for its use in Boc-SPPS offers a practical framework for researchers. By understanding and applying the principles and procedures outlined herein, scientists can effectively leverage Boc-Ser(Et)-OH to advance their research in drug discovery and the development of novel peptide-based therapeutics.
References
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- An In-depth Technical Guide to the Safety, Handling, and Hazards of Boc-Gly-Leu-OH. (n.d.). Benchchem.
- 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic Acid CAS 137401-45-7. (n.d.). Biosynce.
- 3-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)propanoic acid. (n.d.). PubChem.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Boc-Ser-OH ≥99.0% (T). (n.d.). Sigma-Aldrich.
- Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. (1998). Journal of the Chemical Society, Perkin Transactions 1.
- 3-(2-(3-(tert-Butoxy)-3-oxopropoxy)ethoxy)propanoic acid. (n.d.). MilliporeSigma.
- Boc-Ser(Ala-Fmoc)-OH. (n.d.). Chem-Impex.
- BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd.
- Understanding Boc-Ser(Bzl)-OH: Synthesis, Properties, and Applications for R&D. (2026, February 28).
- Boc-Ser(tBu)-OH: A Cornerstone in Modern Organic Chemistry Synthesis. (n.d.).
- Application of Organic Synthesis in New Drug Discovery. (n.d.). BOC Sciences.
- A Comparative Guide to Boc-Tyr(Boc)-OH in Peptide Synthesis: Applications, Limitations, and Alternatives. (n.d.). Benchchem.
- BOC Protection and Deprotection. (2026, February 8). J&K Scientific LLC.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Application of Boc-His(Boc)-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols. (n.d.). Benchchem.
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